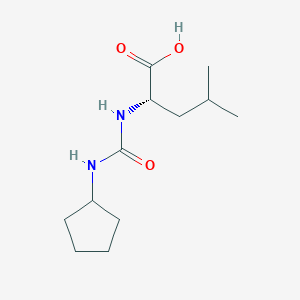

N-(cyclopentylcarbamoyl)-L-leucine

Description

Significance of Amino Acid Derivatives in Drug Discovery and Chemical Probes

Amino acid derivatives are fundamental building blocks in the realm of drug discovery and chemical biology, serving as the basis for a wide array of therapeutic agents and molecular probes. amerigoscientific.comyoutube.com Their versatility stems from the diverse functionalities of the 20 proteinogenic amino acids, which can be chemically modified to create novel structures with tailored biological activities. These modifications can enhance a molecule's stability, bioavailability, and target specificity, transforming a simple amino acid into a potent drug. youtube.comnih.gov For instance, the modification of amino acids is a cornerstone of peptide and protein-based drug development, where changes in amino acid sequence can dramatically alter a drug's efficacy and specificity. youtube.com

Furthermore, amino acid derivatives are invaluable as chemical probes to investigate biological processes. By attaching reporter groups or reactive moieties to amino acids, researchers can track their metabolic fates, identify binding partners, and elucidate the mechanisms of enzyme catalysis. chemikailproteomics.com Covalent inhibitors, for example, often incorporate reactive amino acid derivatives that form permanent bonds with their target proteins, enabling detailed study of protein function. chemikailproteomics.com

Overview of Leucine (B10760876) and its Structural Modifications for Bioactivity Enhancement

Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and various metabolic functions. selleckchem.com Its isobutyl side chain, being non-polar and hydrophobic, influences its structural role in proteins, often being found buried within the hydrophobic core of alpha helices. russelllab.org While the side chain itself is not highly reactive, it is critical for substrate recognition and binding to hydrophobic ligands. russelllab.org

The structural modification of leucine has emerged as a key strategy for enhancing the bioactivity of molecules. nih.gov Modifications can occur at several positions, including the carboxyl group, the amino group, the α-carbon, and the side chain. researchgate.net These changes can lead to compounds with improved pharmacological properties. For example, adding a leucine residue to certain peptides has been shown to dramatically increase their antibacterial and anticancer activities. nih.gov This enhancement is often attributed to increased helicity and hydrophobicity, which facilitates interaction with and disruption of cell membranes. nih.gov

Research Context for N-(cyclopentylcarbamoyl)-L-leucine as a Novel Derivative

This compound falls within the class of N-substituted L-leucine derivatives, where the modification occurs at the amino group. This specific modification introduces a cyclopentylcarbamoyl group, which can significantly alter the parent molecule's physicochemical properties, such as its lipophilicity and hydrogen bonding capacity. These changes, in turn, can influence its biological activity, including its ability to interact with specific protein targets.

The synthesis of such derivatives is a common strategy in medicinal chemistry to explore the structure-activity relationships of a lead compound. By systematically modifying the substituent on the amino group, researchers can fine-tune the molecule's properties to optimize its therapeutic potential. While specific research findings on this compound are not extensively detailed in the provided search results, its chemical structure suggests it is a product of rational drug design aimed at exploring the chemical space around L-leucine for potential biological activity. The cyclopentyl group, being a cyclic alkyl moiety, can introduce conformational rigidity and enhance binding to hydrophobic pockets within a target protein.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(cyclopentylcarbamoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-8(2)7-10(11(15)16)14-12(17)13-9-5-3-4-6-9/h8-10H,3-7H2,1-2H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHFDPOBJWIMIH-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)NC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of N Cyclopentylcarbamoyl L Leucine and Its Analogs

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional arrangement of a molecule is critical for its interaction with a biological target. For N-(cyclopentylcarbamoyl)-L-leucine, both the stereochemistry of the leucine (B10760876) core and the conformation of the cyclopentyl group are key determinants of its inhibitory potency.

Role of the L-Leucine Stereocenter

The stereochemistry of the amino acid component is a well-established factor in the activity of many enzyme inhibitors. In the case of amino acid-derived inhibitors, the natural L-configuration is often essential for optimal binding to the enzyme's active site. Studies on related N-acyl-L-leucine derivatives have demonstrated the importance of the (S)-configuration of the leucine stereocenter for potent biological activity. nih.gov For instance, in the context of vestibular compensation, the N-acetyl-L-leucine isomer was found to be the active component of the racemic mixture, while the N-acetyl-D-leucine isomer had no effect. nih.gov This highlights the stereospecificity of the biological target, which can precisely distinguish between enantiomers. The L-configuration of the leucine in this compound is therefore presumed to correctly orient the isobutyl side chain and the carbamoyl (B1232498) moiety for effective interaction with the active site of sEH.

Systematic Structural Modifications and Their Bioactivity Profiles

To optimize the inhibitory potency of this compound, systematic modifications of its different structural components have been investigated. These studies provide valuable insights into the specific interactions between the inhibitor and the enzyme.

Modifications of the Cyclopentyl Ring (e.g., ring size, substituents)

The size and nature of the cycloalkyl ring have a profound impact on the inhibitory activity of N-cycloalkylcarbamoyl-L-leucine analogs against sEH. Research on a series of cycloalkylamide derivatives has shown that the size of the cycloalkane is a critical factor. nih.govnih.gov While smaller rings like cyclopropane (B1198618) result in a loss of inhibition, increasing the ring size to a cyclohexane (B81311) can lead to reasonable inhibitory potency. nih.gov This suggests that the hydrophobic pocket of the enzyme's active site can accommodate larger, more hydrophobic groups. The introduction of substituents on the cyclopentyl ring can further modulate activity, with the position and nature of the substituent being important considerations.

Table 1: Impact of Cycloalkyl Ring Size on the Inhibitory Potency of Analogs

| Cycloalkyl Group | Relative Inhibitory Potency |

| Cyclopropyl | No inhibition |

| Cyclopentyl | Moderate inhibition |

| Cyclohexyl | Reasonable inhibition |

| Tetrahydronaphthalene | Increased potency |

This table is a representation of the general trends observed in structure-activity relationship studies of related compounds. nih.govnih.gov

Variations in the Carbamoyl Linkage (e.g., different carbamoyl types)

The carbamoyl linkage in this compound is a key pharmacophoric element that participates in crucial hydrogen bonding interactions with the active site of sEH. Modifications to this linkage, such as replacing the amide with an ester, can significantly impact inhibitory activity. For instance, the corresponding acid analog of a related cycloalkylamide inhibitor showed no inhibition, highlighting the importance of the amide bond. nih.gov The nature of the groups attached to the carbamoyl nitrogen can also influence potency and solubility. Studies on related inhibitors have explored various substituted oxyoxalamide functions as replacements for the standard amide or urea, leading to improved inhibition and bioavailability. researchgate.net

Impact of Leucine Side Chain Alterations

The isobutyl side chain of the leucine residue in this compound contributes to the hydrophobic interactions within the enzyme's active site. Alterations to this side chain can provide insights into the size and shape of the binding pocket. While specific data on the direct modification of the leucine side chain in this exact compound is limited, studies on related peptide analogues have shown that the nature of the amino acid at this position is critical for activity. nih.gov For example, replacing leucine with a less hydrophobic amino acid like alanine (B10760859) can lead to a decrease in potency. This underscores the importance of the isobutyl group for optimal hydrophobic interactions.

Identification of Pharmacophoric Elements for Target Interaction

The pharmacophore of a molecule encompasses the essential three-dimensional arrangement of functional groups required for its biological activity. For this compound, the key pharmacophoric elements likely arise from its constituent parts: the L-leucine core, the N-acyl cyclopentylcarbamoyl group, and the stereochemistry of the molecule.

The L-leucine moiety provides a foundational structure common to many biologically active molecules. The carboxylic acid group can act as a hydrogen bond acceptor or a negatively charged center at physiological pH, enabling ionic interactions with positively charged residues (like lysine (B10760008) or arginine) in a target protein's binding site. The isobutyl side chain of leucine contributes a significant hydrophobic character, favoring interactions with nonpolar pockets within the target. The alpha-amino group, in its acylated form, participates in the carbamoyl linkage. The specific stereochemistry of L-leucine is often crucial for precise docking into a chiral binding site.

Broader studies on N-acyl amino acids have highlighted the importance of both the N-acyl group and the amino acid residue in determining the affinity for their respective targets. For instance, in the case of N-acyl tryptophan derivatives acting as cholecystokinin (B1591339) receptor antagonists, the hydrophobicity of the N-acyl moiety was found to be a significant determinant of antagonist affinity. This suggests that the cyclopentyl group in this compound likely plays a critical role in its binding affinity to its yet-to-be-disclosed target.

A carboxylic acid group for potential ionic or hydrogen bonding interactions.

A hydrophobic isobutyl group for van der Waals interactions.

A carbamoyl linker capable of acting as both a hydrogen bond donor and acceptor.

A hydrophobic and sterically defined cyclopentyl group.

The specific (L)-stereoconfiguration at the alpha-carbon of leucine.

The interplay of these elements—their spatial arrangement and electronic properties—would dictate the molecule's ability to bind to a specific biological target and elicit a functional response. Further empirical data from SAR studies on this compound and its close analogs are necessary to refine this hypothetical pharmacophore model.

Computational Chemistry and Molecular Modeling Investigations of N Cyclopentylcarbamoyl L Leucine

Molecular Docking Simulations for Putative Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand, such as N-(cyclopentylcarbamoyl)-L-leucine.

Ligand-Protein Interaction Prediction

The prediction of interactions between a ligand and a protein is a cornerstone of drug discovery. nih.gov For this compound, this process would involve docking the molecule against a library of known protein structures, particularly those implicated in pathways where leucine (B10760876) and its derivatives play a role. The cyclopentylcarbamoyl group introduces a significant structural feature that would influence these interactions. For instance, in a study of cyclopentene-containing peptide-derived compounds, the cyclopentene (B43876) moiety was found to engage in vital interactions with key amino acid residues within the active sites of protein kinases. nih.gov This suggests that the cyclopentyl group of this compound could similarly form important hydrophobic or van der Waals interactions within a protein's binding pocket.

The N-carbamoyl portion of the molecule is also critical. Molecular dynamics simulations of N-carbamoyl-D-amino acids with their target enzymes have shown specific interactions involving the N-carbamoyl group that are crucial for catalytic efficiency. researchgate.net Therefore, in docking simulations, it would be essential to analyze the hydrogen bonding potential of the carbamoyl (B1232498) group's amide and carbonyl functionalities with protein residues.

A hypothetical docking study of this compound against a target protein might reveal a binding mode where the leucine side chain fits into a hydrophobic pocket, while the cyclopentyl group provides additional non-polar contacts, and the carbamoyl group forms hydrogen bonds with polar residues at the periphery of the binding site.

Binding Affinity Calculations and Scoring Functions

Beyond predicting the binding pose, molecular docking employs scoring functions to estimate the binding affinity between the ligand and the protein. These scoring functions calculate a value that represents the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). A lower (more negative) score typically indicates a more favorable binding interaction. A study on cyclooxygenase-2 (COX-2) inhibitors utilized molecular docking to assess the binding affinity of various natural compounds, demonstrating the utility of this approach in ranking potential inhibitors. isfcppharmaspire.com

For this compound, a range of scoring functions could be employed to predict its binding affinity for various putative targets. The results would be presented in a data table, comparing the scores across different proteins to prioritize potential candidates for further experimental validation.

Table 1: Hypothetical Binding Affinity of this compound with Putative Protein Targets

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Protein Kinase A | -8.5 | Leu205, Val123, Tyr330 |

| mTOR | -7.9 | Trp2140, Ile2165, Phe2039 |

| Leucyl-tRNA Synthetase | -9.2 | Met40, Cys461, Trp464 |

| Cyclophilin D | -7.5 | Phe60, Trp121, His126 |

Note: The data in this table is purely illustrative and intended to demonstrate how results from binding affinity calculations would be presented. The protein targets are chosen based on the known roles of leucine and related compounds.

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions. For this compound, these studies can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential.

A quantum chemical study on leucine and its reaction with OH radicals highlighted how the reactivity of different sites on the molecule could be predicted. scielo.org.mx Similarly, for this compound, these calculations could identify the most likely sites for metabolic attack or for forming non-covalent interactions. For instance, the carbamoyl group would likely exhibit a significant dipole moment, making it a key site for electrostatic interactions. Theoretical studies on N-substituted amino acid derivatives have shown that computational methods can effectively determine their ionization constants (pKa), a critical parameter influencing a molecule's behavior in biological systems. researchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Modes

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations of this compound bound to a protein target would allow for the exploration of its conformational flexibility within the binding site and the stability of the predicted interactions.

Studies on other ligand-protein complexes have demonstrated the power of MD simulations in refining docking poses and understanding the role of protein flexibility in ligand binding. nih.gov For this compound, an MD simulation could reveal, for example, that the cyclopentyl ring is not fixed in a single orientation but can rotate to optimize its interactions with surrounding hydrophobic residues. The simulation could also show the dynamics of hydrogen bonds formed by the carbamoyl group, indicating their strength and persistence. A study on N-carbamoyl-D-amino acid amidohydrolase used MD simulations to show that mutations enhancing the rigidity of the catalytic site increased the enzyme's activity. nih.gov

Table 2: Hypothetical Conformational Analysis of this compound from a Molecular Dynamics Simulation

| Dihedral Angle | Average Value (degrees) | Standard Deviation (degrees) |

| Cα-Cβ-Cγ-Cδ1 (Leucine side chain) | 175.2 | 15.3 |

| Cα-N-C(O)-N(carbamoyl) | -160.8 | 20.1 |

| N-C(O)-N-C(cyclopentyl) | 178.5 | 10.5 |

Note: This table presents hypothetical data that could be generated from an MD simulation to describe the conformational preferences of the molecule.

Prediction of Membrane Permeability and Cellular Uptake Mechanisms (Computational aspects only)

A crucial aspect of a compound's potential biological activity is its ability to cross cell membranes. Computational models can predict membrane permeability based on a molecule's physicochemical properties. For this compound, properties such as lipophilicity (logP), molecular weight, polar surface area, and the number of rotatable bonds would be calculated.

The acetylation of leucine to N-acetyl-l-leucine has been shown to switch its primary mode of cellular uptake from amino acid transporters to monocarboxylate transporters. nih.gov This highlights the significant impact of N-acylation on transport mechanisms. The N-cyclopentylcarbamoyl group would similarly be expected to alter the transport properties of leucine. Computational models that predict interactions with various transporter proteins could be employed to hypothesize the likely uptake mechanism for this compound.

A study on a database of nonpeptidic macrocycles emphasized the importance of in silico methods for predicting membrane permeability, offering a cost-effective alternative to expensive experimental assays. nih.gov For this compound, a combination of property-based predictions and docking studies against known membrane transporters would provide a comprehensive in silico assessment of its permeability.

Table 3: Predicted Physicochemical Properties and Permeability of this compound

| Property | Predicted Value |

| Molecular Weight | 242.32 g/mol |

| LogP | 1.8 |

| Polar Surface Area | 72.5 Ų |

| Number of Rotatable Bonds | 5 |

| Predicted Permeability (PAMPA) | Moderate |

Note: The values in this table are calculated or estimated based on the structure of this compound and are for illustrative purposes.

Mechanistic Investigations of N Cyclopentylcarbamoyl L Leucine at the Preclinical Level

Enzyme Inhibition and Activation Studies

Preclinical investigations into the mechanisms of action of N-(cyclopentylcarbamoyl)-L-leucine have explored its interactions with various enzymes.

α-isopropylmalate synthase: This enzyme is a key player in the biosynthesis of L-leucine. wikipedia.orgebi.ac.uk It catalyzes the condensation of acetyl-CoA and 3-methyl-2-oxobutanoate (B1236294) to form (2S)-2-isopropylmalate. wikipedia.org The activity of α-isopropylmalate synthase is often subject to feedback inhibition by L-leucine, the end product of the pathway. ebi.ac.uknih.gov In Mycobacterium tuberculosis, L-leucine acts as a time-dependent, slow-onset inhibitor of this enzyme. wikipedia.org The enzyme has a regulatory domain where L-leucine binds. nih.gov Mutations in this allosteric regulatory site can lead to the overproduction of leucine (B10760876). nih.gov

α-amylase: Leucine has been shown to influence the synthesis of α-amylase in pancreatic acinar cells of dairy calves. nih.gov Studies have demonstrated that leucine can increase the synthesis of α-amylase, and this effect is mediated through the PI3K/Akt-mTOR signaling pathway. nih.gov

Spliceosome Components: The spliceosome is a complex machinery responsible for removing introns from pre-mRNA. nih.govnih.gov A related compound, N-palmitoyl-L-leucine, has been identified as an inhibitor of the human spliceosome. nih.gov It acts at a late stage of spliceosome assembly. nih.govnih.gov The inhibitory activity is dependent on the length of the carbon chain. nih.gov

Kinetic studies have been employed to understand the nature of enzyme inhibition by related leucine compounds. For instance, the inhibition of glycyl-L-leucine uptake by leucine in the monkey small intestine was found to be competitive. nih.gov In the case of α-isopropylmalate synthase from Mycobacterium tuberculosis, L-leucine demonstrates slow-onset inhibition, indicating a time-dependent interaction with the enzyme. wikipedia.org

Receptor Binding and Modulation Studies

The interaction of leucine derivatives with various receptors has been a subject of investigation to understand their cellular effects.

Synthetic amino acid-derived cannabinoid receptor agonists related to ADB-BUTINACA have been studied for their binding affinity to CB1 and CB2 receptors. nih.gov Competitive ligand binding assays using compounds like [3H]CP55,940 are utilized to determine the binding affinities of these synthetic ligands. nih.gov The structure of the head group of these synthetic compounds significantly influences their binding affinity to both CB1 and CB2 receptors. nih.gov

mTORC1 Pathway: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a crucial regulator of cell growth and protein synthesis, and its activity is sensitive to amino acid availability, particularly leucine. nih.gov Leucine activates mTORC1 signaling, which is primarily coordinated at the lysosomal membrane. nih.gov This activation is mediated by several signaling molecules, including Rag GTPases. nih.gov The mTORC1 pathway senses changes in cellular purine (B94841) nucleotide levels and is inhibited by their depletion. nih.gov Leucine deprivation has been shown to inhibit mTORC1, and the kinase GCN2 is involved in this process. nih.gov

GCN2 Pathway: The protein kinase GCN2 is a key sensor of amino acid starvation. nih.govresearchgate.net When amino acid levels are low, uncharged tRNAs accumulate and activate GCN2. nih.govnih.gov Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which can lead to a general repression of protein synthesis while promoting the translation of specific mRNAs, such as that for the transcription factor ATF4. researchgate.netresearchgate.net Leucine deprivation activates the GCN2 pathway. nih.govnih.gov Leucine supplementation, on the other hand, has been shown to reduce the expression of GCN2 in pancreatic acinar cells. nih.gov GCN2 contributes to the inhibition of mTORC1 during leucine deprivation, and this mechanism appears to be independent of ATF4. nih.govresearchgate.net

Protein-Protein Interaction (PPI) Modulation

The modulation of protein-protein interactions (PPIs) represents a significant area of therapeutic interest. Small molecules can be designed to interfere with or stabilize these interactions. nih.gov For example, small molecules have been developed to inhibit the interaction between MDM2 and p53. nih.gov Cyclic peptides are another class of molecules used to modulate PPIs, such as the interaction between 14-3-3 proteins and their partners. nih.gov While direct studies on this compound's role in PPI modulation are not detailed in the provided results, the broader context of leucine and its derivatives in cellular signaling suggests potential for such interactions. Leucine itself is a key regulator of the mTORC1 signaling network, which involves a cascade of protein-protein interactions. nih.gov

Modulation of Gene Expression and Protein Synthesis Pathways

Information regarding the effects of this compound on the expression of specific genes or its influence on the broader pathways of protein synthesis is not available in the public domain. Preclinical studies detailing changes in mRNA levels, transcription factor activity, or the regulation of ribosomal machinery following treatment with this compound have not been identified.

Exploration of Novel Biological Targets for this compound

There is no available research that explores or identifies novel biological targets for this compound beyond any primary mechanism of action it may have. Studies employing methods such as affinity chromatography, proteomic screening, or genetic interaction mapping to uncover new binding partners or signaling pathways affected by this specific compound are not present in the surveyed scientific literature.

Preclinical in Vitro and in Vivo Pharmacological Evaluation Non Human Models

Cellular Assays for Biological Activity

Detailed investigations into the biological activity of N-(cyclopentylcarbamoyl)-L-leucine at the cellular level are not documented in the accessible scientific literature. Consequently, there is no specific information to report on its effects on cell viability, signaling pathways, autophagy, or cellular transport.

Cell Viability and Proliferation Studies

No published studies were identified that have assessed the impact of this compound on the viability or proliferation of any cell lines. Therefore, data regarding its potential cytotoxic or cytostatic effects are not available.

Cellular Signaling Pathway Analysis (e.g., mTORC1, GCN2)

While the parent compound, L-leucine, is a well-established activator of the mTORC1 signaling pathway and is known to influence the GCN2 pathway, there are no specific studies detailing the effects of this compound on these or other cellular signaling cascades. Research has shown that L-leucine itself plays a crucial role in mTORC1 activation by interacting with proteins like leucyl-tRNA synthetase (LRS) and Sestrin2. The GCN2 pathway, which is typically activated by amino acid starvation, is also modulated by leucine (B10760876) levels. However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

Autophagy Flux Modulation

The process of autophagy is intricately linked to nutrient availability, with L-leucine being a known inhibitor of autophagy through its activation of mTORC1. Studies have explored how leucine and its metabolites can regulate autophagosome biogenesis. However, no research has been published that specifically investigates the modulation of autophagy flux by this compound.

Cellular Transport and Permeability Studies

The permeability of compounds is often assessed using in vitro models such as the Caco-2 cell line, which mimics the human intestinal epithelium. These assays are crucial for predicting the oral absorption of a compound. There are no available records of this compound having been evaluated in Caco-2 permeability assays or other cellular transport studies.

Investigation in Relevant Preclinical Disease Models (Non-Human)

There is no published evidence to suggest that this compound has been investigated in any non-human preclinical disease models.

Animal Models for Specific Biological Processes or Diseases (e.g., neurodegenerative, infectious, metabolic)

While derivatives of leucine, such as N-acetyl-l-leucine, have been studied in the context of neurodegenerative diseases like Parkinson's and Niemann-Pick disease type C, no such studies have been reported for this compound. Similarly, the role of L-leucine supplementation has been explored in animal models of metabolic disorders, but these findings cannot be attributed to this compound. There is no information available regarding the evaluation of this compound in animal models of infectious diseases.

Pharmacodynamic Biomarker Identification in Preclinical Models

Information regarding the identification of pharmacodynamic biomarkers for this compound in preclinical models is not available in published literature. This includes both in vitro (cell-based) and in vivo (animal) studies that would typically identify and measure the molecular and physiological effects of a compound to establish its mechanism of action and dose-response relationship. Such studies are crucial for the development of new therapeutic agents, as they provide measurable indicators of a drug's biological activity. The absence of this information prevents any detailed discussion or data presentation.

Advanced Analytical Methodologies for Research on N Cyclopentylcarbamoyl L Leucine

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental in elucidating the molecular structure of N-(cyclopentylcarbamoyl)-L-leucine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of N-acyl amino acids. For derivatives of L-leucine, such as N-acetyl-L-leucine and N-benzyloxycarbonyl-L-leucine, NMR provides detailed information about the chemical environment of each proton and carbon atom. chemicalbook.comnih.gov In the ¹H NMR spectrum of L-leucine, characteristic signals corresponding to the protons of the isobutyl group, the α-proton, and the amine protons are observed. hmdb.ca For this compound, additional resonances from the cyclopentyl ring protons would be expected. Similarly, ¹³C NMR spectra can distinguish between the different carbon atoms in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, and the carbons of the cyclopentyl and leucine (B10760876) moieties. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of L-leucine shows characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the alkyl groups, and the C=O stretching of the carboxyl group. nist.govchemicalbook.comnist.gov For this compound, the spectrum would be expected to show additional characteristic peaks corresponding to the amide functional group, specifically the N-H stretching and the C=O stretching (Amide I band).

Ultraviolet-Visible (UV-Vis) Spectroscopy: While L-leucine itself does not exhibit significant UV absorption due to the absence of a chromophore, its derivatives can. researchgate.netnih.gov The introduction of the cyclopentylcarbamoyl group may lead to weak absorption in the UV region. UV-Vis spectroscopy is often employed for quantitative analysis in conjunction with chromatographic techniques. sigmaaldrich.com

Mass Spectrometry-Based Analyses for Structural Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Structural Elucidation: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which allows for the determination of the elemental composition of the molecule. nih.gov For N-acyl derivatives of leucine, such as N-benzoyl-L-leucine, HRMS is used to confirm the molecular formula.

Fragmentation Pathways: Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the protonated molecule. The fragmentation patterns of protonated leucine and its isomers have been studied in detail. nih.govresearchgate.netrsc.org Common fragmentation pathways for protonated leucine include the neutral loss of water (H₂O) and formic acid (HCOOH), as well as the loss of ammonia (B1221849) (NH₃). nih.govresearchgate.net The immonium ion of leucine at m/z 86 is a characteristic fragment. researchgate.netnih.gov For this compound, the fragmentation would also involve cleavage of the amide bond and fragmentation of the cyclopentyl ring, providing further structural information. Computational studies can be used to rationalize the observed fragmentation patterns. researchgate.net

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure | m/z (monoisotopic) | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | Protonated this compound | 243.1654 | - |

| [M+H - H₂O]⁺ | Loss of water | 225.1548 | Dehydration |

| [M+H - HCOOH]⁺ | Loss of formic acid | 197.1599 | Decarboxylation |

| Leucine immonium ion | [C₅H₁₂N]⁺ | 86.0964 | Cleavage of the amide bond |

| Cyclopentyl isocyanate | [C₆H₉NO]⁺ | 111.0684 | Cleavage of the amide bond |

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis and purification of amino acid derivatives. nih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) with a C18 column is commonly employed for the separation of N-acylated amino acids. nih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid. nih.gov The purity of the compound is determined by integrating the peak area of the main component and any impurities detected by a UV or mass spectrometric detector. researchgate.nettcichemicals.com

Gas Chromatography (GC): GC can also be used for the analysis of amino acid derivatives, although it often requires derivatization to increase the volatility of the analyte.

Interactive Data Table: Typical HPLC Conditions for Purity Assessment of N-Acyl Leucine Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid | nih.gov |

| Flow Rate | 1.0 mL/min | sigmaaldrich.comnih.gov |

| Detection | UV at 210 nm or Mass Spectrometry | sigmaaldrich.comnih.gov |

| Column Temperature | 25 °C | sigmaaldrich.comnih.gov |

Chirality Determination and Enantiomeric Purity Analysis

Since this compound is a chiral molecule, it is critical to determine its enantiomeric purity, especially in pharmaceutical applications.

Chiral HPLC: Chiral HPLC is the most common method for separating enantiomers. This can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive. sigmaaldrich.comnih.gov CSPs based on macrocyclic antibiotics like teicoplanin have been shown to be effective in separating the enantiomers of various N-derivatized amino acids. mst.edu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. nih.gov

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another powerful technique for enantiomeric separation. nih.govresearchgate.net Chiral selectors, such as cyclodextrins, are added to the background electrolyte to enable the separation of enantiomers based on their different mobilities. researchgate.net

Enantiomeric Purity Analysis: The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is calculated from the peak areas of the two enantiomers in the chromatogram or electropherogram. Direct analysis by chiral HPLC coupled with tandem mass spectrometry can provide a rapid and accurate determination of the enantiomeric purity of amino acids in a sample. nih.gov

Q & A

Q. How should researchers document synthetic protocols to ensure reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.